Direct Blue 67

Vue d'ensemble

Description

Direct Blue 67 is a water-soluble synthetic dye that belongs to the azoic dye class. It is widely used in textile industries for dyeing purposes. This compound has gained significant attention due to its versatile properties and multiple applications in various scientific fields.

Méthodes De Préparation

Direct Blue 67 is synthesized through a series of chemical reactions involving aromatic amines and nitro compounds. The general synthetic route includes the following steps :

Selection of Starting Materials: Typically, p-nitroaniline is used as the starting material due to its reactivity and suitability for dye synthesis.

Nitration Reaction:

p-Nitroaniline undergoes nitration with dilute nitric acid to introduce nitro groups into the molecule.Diazotization Reaction: The nitro compound is then treated with nitrous acid to form a diazonium salt.

Coupling Reaction: The diazonium salt is coupled with aromatic amines to form the final dye compound.

Industrial production methods often involve large-scale batch processes with controlled reaction conditions to ensure high yield and purity of the dye .

Analyse Des Réactions Chimiques

Direct Blue 67 undergoes various chemical reactions, including oxidation, reduction, and substitution :

Oxidation: The dye can be oxidized under acidic conditions, leading to the formation of different colored products.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium dithionite, resulting in the cleavage of azo bonds and formation of amines.

Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Direct Blue 67 has a wide range of applications in scientific research:

Chemistry: It is used as a staining agent in various analytical techniques, including chromatography and spectroscopy.

Biology: The dye is employed in histological staining to visualize cellular structures and tissues.

Medicine: this compound is used in diagnostic assays and as a marker in medical imaging.

Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mécanisme D'action

The mechanism of action of Direct Blue 67 involves its interaction with specific molecular targets . The dye reacts with hydroxyapatite in bone to produce an intense blue color, making it useful for staining bone sections. The reaction mechanism involves the hydrolysis of the dye by trichloroacetic acid and hematein .

Comparaison Avec Des Composés Similaires

Direct Blue 67 can be compared with other similar azo dyes, such as Direct Blue 1 and Direct Orange 25 . These dyes share similar chemical structures and properties but differ in their specific applications and color profiles. This compound is unique due to its specific reactivity and staining properties, making it suitable for a wide range of applications .

Similar Compounds

- Direct Blue 1

- Direct Orange 25

- Direct Blue 168

Activité Biologique

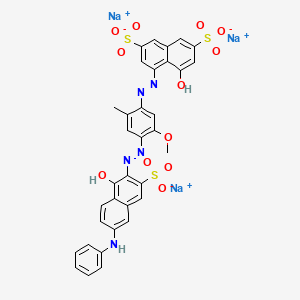

Direct Blue 67, also known as C.I. This compound, is a synthetic dye primarily used in the textile industry for dyeing cotton, viscose, and other fibers. Its chemical structure is characterized as a double azo dye with the molecular formula and a molecular weight of 859.75 g/mol. This article explores the biological activity of this compound, including its toxicity, metabolic pathways, and potential environmental impacts.

- Chemical Name: C.I. This compound

- CAS Number: 3354-97-0

- Molecular Structure: Double azo class

Acute and Chronic Toxicity

Research indicates that this compound exhibits various levels of toxicity depending on the exposure duration and concentration. A study conducted on Fischer 344 rats revealed that when administered at doses of 0, 630, 1250, or 2500 mg/I over a prolonged period (96 weeks), survival rates significantly decreased in higher dosage groups. Specifically, survival rates were recorded as follows:

| Dose (mg/I) | Male Rats Survival | Female Rats Survival |

|---|---|---|

| Control | 37/50 | 40/50 |

| Low | 8/35 | 13/35 |

| Medium | 11/65 | 22/65 |

| High | 2/50 | 4/50 |

These findings suggest a dose-dependent relationship between this compound exposure and mortality rates in rats .

Metabolism and Excretion

The metabolism of this compound leads to the formation of various metabolites, including potentially harmful compounds. For instance, when administered to rats, approximately of the dye was excreted in feces within 192 hours, with significant amounts appearing as unidentified metabolic products. Notably, the free diamine metabolite was detected in urine samples .

Environmental Impact

This compound poses environmental risks due to its persistence and potential toxicity to aquatic life. The dye can undergo anaerobic biodegradation in wastewater treatment systems, leading to the formation of hazardous metabolites that may affect microbial communities essential for ecosystem balance .

Case Study: Toxicity Assessment in Aquatic Organisms

A study assessed the impact of this compound on aquatic organisms such as Daphnia magna and Danio rerio. The results indicated significant lethality at concentrations above mg/L, highlighting the dye's harmful effects on non-target species:

| Organism | LC50 (mg/L) | Observations |

|---|---|---|

| Daphnia magna | 5 | High mortality observed |

| Danio rerio | 8 | Developmental abnormalities noted |

These findings underscore the importance of regulating dye discharge into water bodies to mitigate ecological harm .

Propriétés

IUPAC Name |

trisodium;4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H27N5O12S3.3Na/c1-18-10-27(37-39-33-31(54(48,49)50)14-19-11-22(8-9-25(19)34(33)41)35-21-6-4-3-5-7-21)30(51-2)17-26(18)36-38-28-15-23(52(42,43)44)12-20-13-24(53(45,46)47)16-29(40)32(20)28;;;/h3-17,35,40-41H,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIWCWYYGIRDIZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-])OC)N=NC4=C(C=C5C=C(C=CC5=C4O)NC6=CC=CC=C6)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H24N5Na3O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889465 | |

| Record name | C.I. Direct Blue 67, trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

859.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3354-97-0 | |

| Record name | C.I. 27925 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[2-[4-[2-[1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Blue 67, trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 4-hydroxy-5-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-5-methoxy-2-methylphenyl]azo]naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.